TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE
Overview
Description
TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE is a chemical compound with the molecular formula C30H32O7P2. It is known for its use as an antioxidant in various industrial applications. The compound is characterized by its ability to stabilize polymers and prevent degradation caused by heat and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE typically involves the reaction of phosphorus trichloride with phenol and propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity raw materials and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through various techniques, including distillation and crystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to stabilize polymers and prevent degradation.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations as a stabilizing agent.
Mechanism of Action
The mechanism of action of TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE involves its ability to scavenge free radicals and prevent oxidative degradation. The compound interacts with reactive oxygen species, neutralizing them and preventing them from causing damage to polymers and other materials. This antioxidant activity is attributed to the presence of phenolic groups in the molecule, which can donate hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
- Tetraphenyl dipropyleneglycol diphosphite
- Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester
- Oxybis(1-methyl-2,1-ethanediyl)tetraphenyl phosphite
Uniqueness
This compound is unique due to its specific molecular structure, which provides enhanced antioxidant properties compared to similar compounds. Its ability to stabilize a wide range of polymers and materials makes it a valuable additive in various industrial applications .
Properties
IUPAC Name |
1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl diphenyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O7P2/c1-25(32-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)23-31-24-26(2)33-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZWOTQMUOIIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OP(OC1=CC=CC=C1)OC2=CC=CC=C2)OP(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162495 | |
Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80584-85-6 | |
Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80584-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxybis(1-methylethylene) tetraphenyl diphosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybis(1-methylethylene) tetraphenyl diphosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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